N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide
Description
N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a benzoyl group substituted with a 4-methoxyphenylsulfonamide moiety at the 1-position and a sec-butyl group on the carboxamide nitrogen. This structure combines a sulfonamide pharmacophore, known for bioactivity in targeting enzymes and receptors, with a lipophilic sec-butyl chain that may enhance membrane permeability.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13-17(24)4-3-15-22(13)26-18-6-7-27(11-16(18)23(15)29)12-21(28)25-14-2-5-19-20(10-14)31-9-8-30-19/h2-5,10H,6-9,11-12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLISTIPOXBMAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Carboxamide group : Contributes to its solubility and interaction with biological targets.
- Sulfonamide moiety : Known for its antibacterial properties.
- Methoxyphenyl group : Potentially enhances lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound may act as a modulator for specific receptors, influencing cellular responses.
- Transporters : It may affect the activity of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and distribution.
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antitumor effects. For instance, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | HT29 |
The presence of the methoxy group in the phenyl ring is believed to enhance cytotoxicity by facilitating interactions with target proteins involved in tumor growth regulation .
Antimicrobial Activity
Several studies have reported that sulfonamide derivatives exhibit antibacterial properties. The mechanism often involves competitive inhibition of bacterial enzymes such as dihydropteroate synthase, which is vital for folate synthesis in bacteria.
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound C | 15 | E. coli |
| Compound D | 18 | S. aureus |
These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation .
Study 1: Antitumor Efficacy
In a recent study involving the administration of related sulfonamide compounds to mice bearing tumors, significant tumor regression was observed. The study highlighted the importance of the piperidine core in enhancing bioavailability and therapeutic efficacy.
Study 2: Antimicrobial Assessment
A comparative study evaluated various sulfonamide derivatives against common pathogens. Results indicated that modifications in the side chains significantly influenced antimicrobial potency, suggesting a structure-activity relationship that could be leveraged in drug design.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural motifs with several piperidine-4-carboxamide derivatives reported in the literature. Key comparisons include:
Sulfonyl Group Variations
- 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1): Features a 4-chlorobenzenesulfonyl group instead of 4-methoxyphenylsulfonyl. Molecular weight: 450.0 vs. ~550 (estimated for the target compound).
1-[(4-Fluorophenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 591226-92-5):
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS 923425-75-6):
Piperidine Core Modifications
- Compound 10c (): Synthesized as 1-((4-methoxyphenyl)sulfonyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide. Differs in the aromatic substitution (pyridinyl-pyrimidine vs. benzoyl group) and lacks the sec-butyl chain.
Amide Chain Diversity
- Sch225336 (): A CB2-selective bis-sulfone with a methoxyphenylsulfonyl group but a distinct bicyclic core. Highlights the role of sulfonyl groups in cannabinoid receptor binding, though structural divergence limits direct comparison .
Anti-Angiogenic Activity
- Key Data: Compound Anti-Angiogenic Activity Molecular Weight Key Substituents Target Compound Not reported ~550 (estimated) 4-Methoxyphenylsulfonyl, sec-butyl 10c Active 543.21 4-Methoxyphenylsulfonyl, pyridinyl-pyrimidine 14c Active N/A Varied sulfonyl groups
Receptor Binding and Selectivity
- The 4-methoxyphenylsulfonyl group in the target compound resembles Sch225336’s bis-sulfone structure (), which targets CB2 receptors. However, the absence of a bicyclic core in the target compound may reduce CB2 affinity .
Q & A
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₀N₃O₅S: 496.1878) .
- ¹H/¹³C NMR : Key signals include the piperidine δ 2.8–3.4 ppm (CH₂N) and sulfonamide δ 7.6–8.1 ppm (aromatic SO₂NH) .
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98%) and detect trace impurities .
Advanced: What strategies elucidate the mechanism of action in enzyme inhibition studies?
Q. Methodological Answer :
Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., carbonic anhydrase II) to determine inhibition type (competitive/uncompetitive) and Ki values .
Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Molecular Docking (AutoDock Vina) : Simulate binding poses with catalytic zinc in metalloenzymes, validating with mutagenesis studies (e.g., His94Ala mutants) .
Basic: How should initial biological activity screens be designed?
Q. Methodological Answer :
- In Vitro Assays : Prioritize targets like carbonic anhydrases, kinases, or GPCRs using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis for CA inhibition) .
- Cell-Based Viability (MTT Assay) : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) at 1–100 µM for 48h, with cisplatin as a positive control .
- Dose-Response Curves : Use 8-point dilutions (10 nM–100 µM) to calculate IC₅₀ values .
Advanced: How can computational chemistry predict interactions with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD/RMSF for binding-site residues .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methoxy vs. chloro groups) .
- ADMET Prediction (SwissADME) : Forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Basic: What parameters are critical to ensure synthesis reproducibility?
Q. Methodological Answer :
- Reagent Stoichiometry : Exact molar ratios (e.g., 1.05 eq. sulfonyl chloride to prevent di-sulfonation) .
- Moisture Control : Use Schlenk lines for amine coupling steps to avoid hydrolysis .
- Reaction Monitoring : TLC (Rf ~0.3 in EtOAc/hexane 1:1) or in-situ IR for carbonyl (1700 cm⁻¹) disappearance .
Advanced: How to address conflicting bioactivity data across studies?
Q. Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, ionic strength) from published IC₅₀ values .
- Compound Stability Tests : Incubate in PBS (pH 7.4, 37°C) for 24h; analyze degradation via LC-MS .
- Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization and surface plasmon resonance (SPR) .
Basic: What purification techniques are suitable post-synthesis?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) for high recovery (~80%) of crystalline product .
- Flash Chromatography : Optimize gradient elution (5→20% MeOH/CH₂Cl₂) to separate regioisomers .
- Prep-HPLC : Apply C18 columns with 0.1% formic acid modifiers for >99% purity in milligram quantities .
Advanced: How to design pharmacokinetic studies in preclinical models?
Q. Methodological Answer :
In Vivo Absorption : Administer 10 mg/kg (oral/i.v.) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (LOQ: 1 ng/mL) .
Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., sulfonamide hydrolysis or glucuronidation) .
Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in liver/kidney via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
